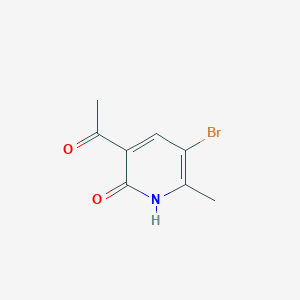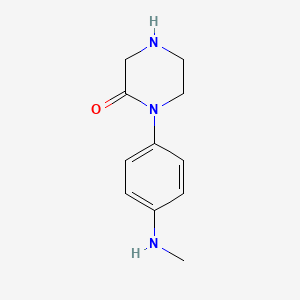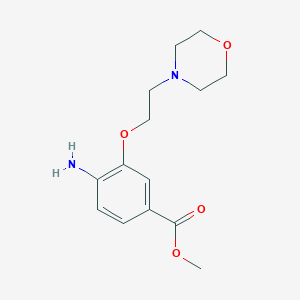
Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate is a synthetic compound that belongs to the class of benzoate esters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate typically involves the reaction of 4-amino-3-hydroxybenzoic acid with 2-(morpholin-4-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product .
化学反応の分析
Types of Reactions
Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
科学的研究の応用
Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl 3-(2-morpholin-4-ylethoxy)benzoate: Shares a similar structure but lacks the amino group at the 4-position.
Methyl 4-aminobenzoate: Similar in structure but does not contain the morpholin-4-ylethoxy group
Uniqueness
Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate is unique due to the presence of both the amino group and the morpholin-4-ylethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate |
InChI |
InChI=1S/C14H20N2O4/c1-18-14(17)11-2-3-12(15)13(10-11)20-9-6-16-4-7-19-8-5-16/h2-3,10H,4-9,15H2,1H3 |
InChIキー |
HXYLLBHBXOTFRA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
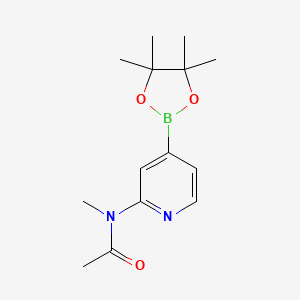
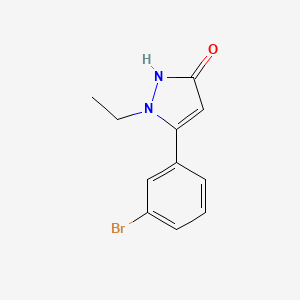
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
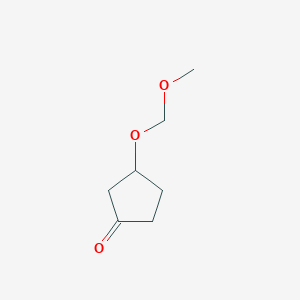
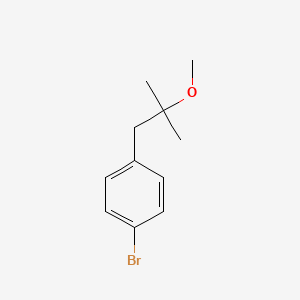
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
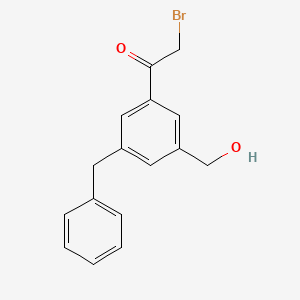
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
